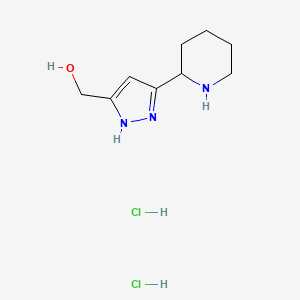
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
説明
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, also known as 5-P-2-P-M-DHC, is a small molecule that has attracted attention from scientists in many fields due to its potential applications. 5-P-2-P-M-DHC has been studied for its potential use in drug development, its ability to act as a catalyst for certain reactions, and its potential application in the synthesis of other molecules. In
科学的研究の応用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the development of new drugs and therapeutic agents .
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. Research indicates that piperidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The subject compound could be used to synthesize new piperidine-based drugs with potential pharmacological applications .
Luminescent Material Synthesis
Compounds containing the piperidine and pyrazole groups have been used to synthesize luminescent materials. These materials have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices. The compound’s structural features may contribute to the development of new luminescent materials with enhanced properties .
Biological Activity Studies
Piperidine derivatives are often studied for their biological activity. The compound could be used in assays to determine its bioactivity profile, which may include antimicrobial, antiviral, or anticancer activities. This research can lead to the discovery of new therapeutic agents .
Chemical Property Analysis
Understanding the chemical properties of such compounds, including melting point, boiling point, and density, is essential for their application in various fields. Researchers can use this compound to study its physicochemical properties and how they influence its reactivity and stability .
Metal Complex Formation
Piperidine and pyrazole derivatives can act as ligands in metal complex formation. These complexes have potential applications in catalysis, material science, and as models for biological systems. The compound could be explored for its ability to form complexes with different metals, leading to new materials with unique properties .
特性
IUPAC Name |
(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWOELGGYGLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




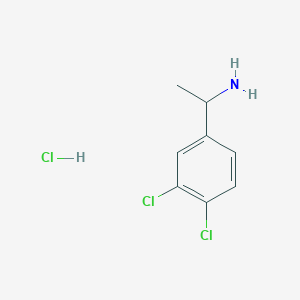
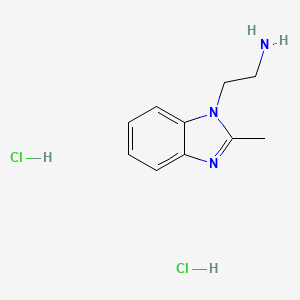
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

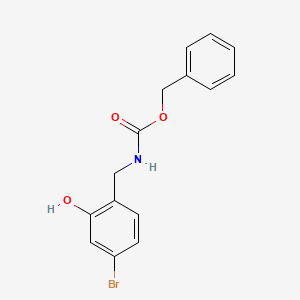
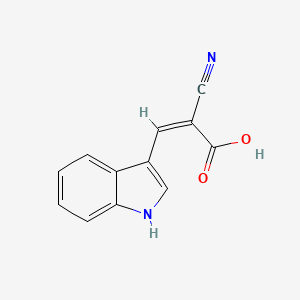
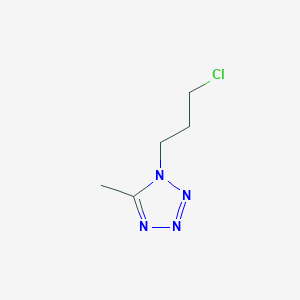
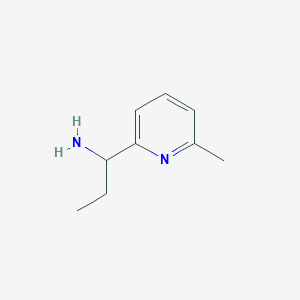

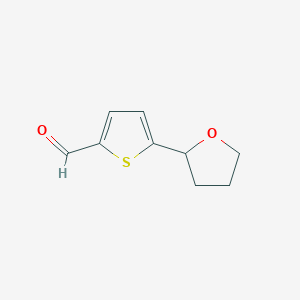
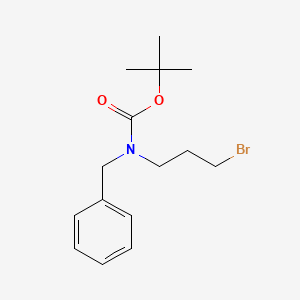
![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)